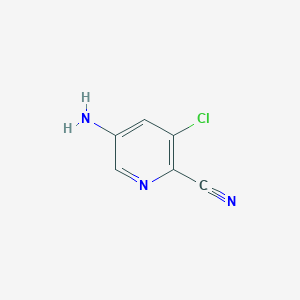

5-Amino-3-chloropicolinonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIBYDQLRIRVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619244 | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-31-1 | |

| Record name | 5-Amino-3-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488713-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 5 Amino 3 Chloropicolinonitrile and Its Analogues

Established Synthetic Pathways to 5-Amino-3-chloropicolinonitrile

Traditional synthesis of this compound primarily relies on a two-step process involving the nitration of a picolinonitrile precursor followed by the reduction of the nitro group.

A common and crucial step in the synthesis of this compound is the reduction of its nitro precursor, 3-chloro-5-nitropicolinonitrile (B1592011). This transformation can be achieved through several established methods, including catalytic hydrogenation and chemical reduction.

Hydrogenation with Palladium on Carbon (Pd/C): Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and clean reaction profile. wikipedia.org In this process, 3-chloro-5-nitropicolinonitrile is treated with hydrogen gas (H₂) in the presence of a palladium catalyst supported on activated carbon (Pd/C). wikipedia.orgnih.gov The palladium surface facilitates the catalytic transfer of hydrogen to the nitro group, selectively reducing it to the desired amino group while typically leaving the chloro and nitrile functionalities intact. wikipedia.orgmasterorganicchemistry.com The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, under controlled temperature and pressure. nih.govgoogle.com

Chemical Reduction with Iron Powder in Acidic Conditions: An alternative to catalytic hydrogenation is chemical reduction using a metal powder in an acidic medium. Iron powder is a common choice for this reaction due to its low cost and effectiveness. The reduction of 3-chloro-5-nitropicolinonitrile with iron powder is typically performed in the presence of an acid, such as acetic acid or hydrochloric acid. The acid serves to activate the iron metal and provide the necessary protons for the reduction process. This method, while robust, often requires stoichiometric amounts of the metal reductant and can generate significant inorganic waste, necessitating thorough purification of the final product. A similar approach using tin(II) chloride in ethanol has also been reported for the reduction of related nitroaromatic compounds. google.com

| Reduction Method | Reagents | General Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Solvent (e.g., Ethanol, Methanol), Controlled Temperature & Pressure | High selectivity, Cleaner reaction, Catalytic amount of metal | Requires specialized hydrogenation equipment, Catalyst cost |

| Chemical Reduction | Iron (Fe) powder, Acid (e.g., Acetic Acid, HCl) | Aqueous or alcoholic solvent, Ambient or elevated temperature | Low-cost reagents, Simple setup | Stoichiometric waste generation, Potential for side reactions |

The assembly of the substituted picolinonitrile scaffold can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a pyridine (B92270) ring containing suitable leaving groups is reacted with a nucleophile to introduce the desired functionality. For the synthesis of this compound, this could involve the reaction of a di-halogenated picolinonitrile precursor with an amino source. For instance, a precursor like 3,5-dichloropicolinonitrile could potentially undergo selective substitution where one of the chlorine atoms is replaced by an amino group using ammonia (B1221849) or a protected amine as the nucleophile. The regioselectivity of such a reaction is dictated by the electronic properties of the pyridine ring and the specific reaction conditions employed. The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than one at the 3-position in such systems.

Advanced Synthetic Route Development for this compound

To overcome the limitations of traditional methods, research efforts have been directed towards developing more efficient and versatile synthetic routes.

Significant improvements in the synthesis of this compound can be achieved by optimizing reaction parameters. The use of microwave irradiation has been reported to enhance reaction rates and improve yields for related syntheses. This technique can significantly reduce reaction times compared to conventional heating methods. nih.gov

Furthermore, the catalyst system in hydrogenation reactions can be fine-tuned to improve performance. For example, modifying palladium catalysts with other metals or phosphorus-containing ligands can increase the chemoselectivity of the reduction, minimizing side reactions such as dehalogenation (the removal of the chlorine atom). researchgate.net The choice of solvent can also play a critical role, influencing both the catalyst's activity and the selectivity of the reaction. researchgate.net

| Optimization Strategy | Technique/Modification | Observed Benefits | Reference Example |

|---|---|---|---|

| Energy Input | Microwave-Assisted Synthesis | Reduced reaction times, enhanced yields. | Synthesis of various heterocyclic compounds. mdpi.com |

| Catalyst System | Modification of Pd catalysts (e.g., with Phosphorus ligands) | Increased chemoselectivity, reduced side reactions like dehalogenation. researchgate.net | Hydrogenation of ortho-chloronitrobenzene. researchgate.net |

| Reaction Medium | Solvent Selection | Influences catalyst activity and selectivity. researchgate.net | Effect of solvent on Pd-P catalysts in hydrogenation. researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a powerful strategy for the rapid and efficient assembly of complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are being explored for the synthesis of structurally related amino-nitrile compounds. rsc.orgrsc.org For instance, a three-component reaction involving an appropriate aldehyde, a cyanide source (like malononitrile), and an amine could theoretically be adapted to construct the core structure or its analogues in a single, atom-economical step. nih.gov Such approaches are highly desirable as they simplify synthetic procedures, reduce waste, and allow for the creation of diverse libraries of related compounds for further research. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. nih.gov In the context of producing this compound, several green strategies can be implemented.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, can significantly improve the green profile of the synthesis. nih.govsemanticscholar.org

Catalysis: The use of catalytic methods, like the Pd/C hydrogenation, is inherently greener than stoichiometric reductions, as it reduces the amount of waste generated. wikipedia.orgmasterorganicchemistry.com Developing recyclable catalysts, such as magnetic nanoparticle-supported catalysts, further enhances sustainability by allowing for easy separation and reuse. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or mechanochemistry (solvent-free reactions initiated by mechanical energy) can reduce energy consumption and often shorten reaction times. nih.gov

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. nih.gov This minimizes the formation of byproducts and waste.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Reactivity Profiling and Mechanistic Investigations of 5 Amino 3 Chloropicolinonitrile

Electrophilic and Nucleophilic Reactions at the Picolinonitrile Core

The picolinonitrile core of 5-Amino-3-chloropicolinonitrile is subject to a range of electrophilic and nucleophilic reactions, with the positions of the substituents playing a critical role in directing the outcome of these transformations.

The chlorine atom at the 3-position of the picolinonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrile group and the pyridine (B92270) ring nitrogen. A variety of nucleophiles, including amines and thiols, can displace the chloride ion.

The reaction with amines, often catalyzed by a base, proceeds to form 5-amino-3-(substituted-amino)picolinonitriles. Similarly, thiols can react in the presence of a base to yield 5-amino-3-(substituted-thio)picolinonitriles. The general scheme for these reactions is presented below.

Reaction with Amines: this compound + R-NH2 → 5-Amino-3-(R-amino)picolinonitrile + HCl

Reaction with Thiols: this compound + R-SH → 5-Amino-3-(R-thio)picolinonitrile + HCl

The reaction conditions for these substitutions typically involve heating the reactants in a suitable solvent in the presence of a base to neutralize the liberated HCl.

| Nucleophile | Product | Typical Reaction Conditions |

| Primary Amine (R-NH2) | 5-Amino-3-(R-amino)picolinonitrile | Heat, Solvent (e.g., Dioxane), Base (e.g., K2CO3) |

| Secondary Amine (R2NH) | 5-Amino-3-(R2N)-picolinonitrile | Heat, Solvent (e.g., DMF), Base (e.g., Et3N) |

| Thiol (R-SH) | 5-Amino-3-(R-thio)picolinonitrile | Heat, Solvent (e.g., Ethanol), Base (e.g., NaOEt) |

The amino group at the 5-position can undergo oxidation to form nitroso or nitro derivatives, although this can be challenging without affecting other parts of the molecule. Strong oxidizing agents can lead to the formation of the corresponding nitro compound, 3-chloro-5-nitropicolinonitrile (B1592011). Milder oxidation conditions might yield the nitroso intermediate.

| Reaction Type | Reagent | Product |

| Oxidation | Strong Oxidizing Agent (e.g., m-CPBA, trifluoroperacetic acid) | 3-Chloro-5-nitropicolinonitrile |

| Oxidation | Mild Oxidizing Agent | 3-Chloro-5-nitrosopicolinonitrile |

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. wikipedia.orgebsco.comresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (5-amino-3-chloropicolinamide) and subsequently a carboxylic acid (5-amino-3-chloropicolinic acid). lumenlearning.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (5-amino-3-chloropicolylamine) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-chemistry.orggoogle.comnih.gov

Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form heterocyclic systems. For example, reaction with hydrazines could lead to the formation of fused pyrazole rings.

| Transformation | Reagents | Product |

| Hydrolysis to Amide | H2SO4 (conc.), H2O | 5-Amino-3-chloropicolinamide |

| Hydrolysis to Carboxylic Acid | NaOH (aq.), Heat | 5-Amino-3-chloropicolinic acid |

| Reduction to Amine | LiAlH4, THF | (5-Amino-3-chloro-pyridin-2-yl)methanamine |

| Cyclization with Hydrazine | N2H4, Heat | Fused pyrazolopyridine derivative |

Coupling Reactions and Complex Molecule Synthesis Utilizing this compound

This compound is a valuable building block in the synthesis of more complex molecules through various cross-coupling reactions. The chlorine atom provides a handle for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond at the 3-position, leading to 5-amino-3-arylpicolinonitriles.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-substituted position with a wide range of primary and secondary amines, providing an alternative route to the products of nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.orgacsgcipr.orgnih.govmdpi.com

Sonogashira Coupling: The coupling of the chlorine atom with terminal alkynes, catalyzed by palladium and copper, yields 5-amino-3-alkynylpicolinonitriles. organic-chemistry.orgwikipedia.orgresearchgate.netsoton.ac.uk

These coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of diverse molecular architectures.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Arylboronic acid | Pd(PPh3)4, Base | 5-Amino-3-arylpicolinonitrile |

| Buchwald-Hartwig | Amine (RNH2) | Pd catalyst, Ligand, Base | 5-Amino-3-(R-amino)picolinonitrile |

| Sonogashira | Terminal alkyne | Pd catalyst, CuI, Base | 5-Amino-3-alkynylpicolinonitrile |

Reaction Mechanism Elucidation for Key Transformations of this compound

The mechanisms of the key transformations of this compound are generally well-understood based on established principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group and the ring nitrogen help to stabilize this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki coupling) or coordination of the amine/alkyne, and reductive elimination. The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions.

Influence of Substituent Effects on the Reactivity of this compound

The reactivity of the this compound molecule is a direct consequence of the electronic effects of its substituents.

Amino Group (-NH2): As a strong electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. This activating effect can influence the rate and regioselectivity of electrophilic aromatic substitution, should such a reaction be performed.

Chlorine Atom (-Cl): The chlorine atom is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its primary role in the reactivity of this molecule is as a leaving group in nucleophilic aromatic substitution and as a handle for cross-coupling reactions.

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction and resonance. It deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para to it. Its presence is crucial for the facility of the SNAr reactions at the 3-position.

The combined electronic effects of these three substituents create a unique reactivity profile for this compound, making it a versatile intermediate in organic synthesis.

Advanced Derivatization Strategies and Analytical Characterization Methodologies

Derivatization for Enhanced Chromatographic Separation and Detection

Chemical derivatization is a technique used to convert a compound into a product of similar chemical structure, called a derivative, which has properties that are more suitable for a particular analytical method. For amino-containing compounds like 5-Amino-3-chloropicolinonitrile, derivatization is employed to improve volatility for gas chromatography (GC) or to enhance detectability for liquid chromatography (LC) by introducing a chromophore, fluorophore, or a readily ionizable group.

Pre-column Derivatization

In pre-column derivatization, the analyte is chemically modified before its introduction into the chromatographic system. This is a widely used approach for the analysis of amino compounds. The reaction converts the polar amino group into a less polar, more easily separable derivative. Common reagents for pre-column derivatization of primary and secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amino groups to produce highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors.

O-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amino groups to form intensely fluorescent isoindole derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to yield stable, fluorescent derivatives suitable for reversed-phase HPLC.

Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives, which are readily detectable by UV absorbance.

Post-column Derivatization

Post-column derivatization involves the chemical modification of the analyte after it has been separated on the chromatographic column but before it reaches the detector. This technique is advantageous as it avoids the potential for multiple derivative formation and can be fully automated. For amino compounds, ninhydrin is a classic post-column derivatization reagent that reacts with primary and secondary amines to produce a deep purple-colored product (Ruhemann's purple), which can be detected by visible light absorbance.

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the profiling and quantification of derivatized analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Derivatization can significantly enhance the performance of LC-MS analysis. For a compound like this compound, derivatization can improve its retention on reversed-phase columns and increase its ionization efficiency in the mass spectrometer's ion source. For instance, derivatization with a reagent that introduces a permanently charged group can lead to a significant increase in signal intensity in electrospray ionization (ESI) mass spectrometry. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of 2-amino-5-chloropyridine, a structural isomer of the target compound's pyridine (B92270) core, in blood samples. nih.gov This demonstrates the applicability of LC-MS/MS for the sensitive and selective analysis of such compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often essential for compounds containing polar functional groups like amines, as it increases their volatility and thermal stability. youtube.com Common derivatization strategies for amino groups in GC-MS include:

Silylation: This is a widely used technique where an active hydrogen in the amino group is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

Acylation: This involves the introduction of an acyl group, typically using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting derivatives are more volatile and exhibit good chromatographic behavior.

Alkylation: This method involves the replacement of an active hydrogen with an alkyl group.

These derivatization techniques, when coupled with GC-MS, allow for the sensitive and selective quantification of amino-containing compounds, even in complex matrices.

Spectroscopic Characterization Techniques in Structural Elucidation

The unambiguous identification and structural elucidation of a chemical compound rely on a combination of spectroscopic techniques. For this compound, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) would be the primary methods used.

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the number of protons attached to each carbon can be established.

For this compound, one would expect to observe distinct signals in the ¹H NMR spectrum corresponding to the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons would be influenced by the positions of the amino, chloro, and cyano substituents. In the ¹³C NMR spectrum, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule, including the carbon of the nitrile group.

While specific NMR data for this compound is not available, data for the closely related compound 2-Amino-5-chloropyridine can provide an illustrative example of the expected spectral features.

| Nucleus | Position | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | H-3 | ~6.5 - 7.0 |

| ¹H | H-4 | ~7.3 - 7.8 |

| ¹H | H-6 | ~8.0 - 8.5 |

| ¹H | -NH₂ | Broad signal, variable position |

| ¹³C | C-2 | ~155 - 160 |

| ¹³C | C-3 | ~110 - 115 |

| ¹³C | C-4 | ~135 - 140 |

| ¹³C | C-5 | ~120 - 125 |

| ¹³C | C-6 | ~145 - 150 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic ring (C=C and C-H) functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H stretch (asymmetric and symmetric) | 3300 - 3500 | Medium |

| Amino (-NH₂) | N-H bend (scissoring) | 1590 - 1650 | Medium to Strong |

| Nitrile (-C≡N) | C≡N stretch | 2220 - 2260 | Medium |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Weak |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak |

| Aromatic Ring | C-H bend (out-of-plane) | 700 - 900 | Strong |

| C-Cl | C-Cl stretch | 600 - 800 | Medium to Strong |

The NIST Chemistry WebBook provides an IR spectrum for the related compound 3-Amino-2-chloropyridine , which shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and aromatic C-H and C=C vibrations at lower wavenumbers, consistent with the expected functional groups. nist.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in the identification of an unknown compound. For this compound (C₆H₄ClN₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion would induce fragmentation, providing valuable information about the compound's structure. The fragmentation pattern is characteristic of the molecule and can be used to confirm the connectivity of its different parts. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN from the nitrile group, or the cleavage of the amino group. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

A study on the degradation of eszopiclone identified its degradation product, 2-amino-5-chloropyridine, by LC-MS, determining its m/z to be 129.2, which corresponds to the molecular weight of this compound. researchgate.net This illustrates the utility of mass spectrometry in identifying and confirming the structure of such compounds in complex mixtures.

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

As of the latest available data, a detailed single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and the precise nature of its intermolecular interactions in the solid state are not available.

While crystallographic data for related pyridine and picolinonitrile derivatives exist, direct extrapolation of these findings to this compound would be speculative. A dedicated crystallographic investigation of this compound is required to elucidate its solid-state architecture and intermolecular interaction patterns definitively. Such a study would provide invaluable insights into its molecular geometry and the supramolecular assemblies it forms in the crystalline state.

Biological Activity and Applications in Medicinal Chemistry Research

5-Amino-3-chloropicolinonitrile as a Precursor for Biologically Active Molecules

This compound serves as a crucial starting material in the synthesis of a multitude of heterocyclic compounds with significant biological activities. The presence of an amino group, a chloro substituent, and a nitrile function on the pyridine (B92270) ring offers multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable building block in drug discovery programs. The inherent reactivity of these functional groups enables chemists to introduce a variety of substituents and ring systems, thereby generating libraries of compounds for biological screening.

Role in Drug Discovery Programs Targeting Specific Biological Pathways

The strategic importance of this compound is underscored by its application in the development of molecules aimed at specific and critical biological targets.

While direct applications of this compound in the synthesis of neuroprotective agents are not extensively documented in publicly available research, the broader class of pyridine and quinoline derivatives has shown considerable promise in this area. These heterocyclic systems are recognized as privileged structures in medicinal chemistry for their ability to interact with biological targets in the central nervous system. novartis.comdaneshyari.com

Derivatives of related nitrogen-containing heterocycles, such as nicotinonitrile, have been investigated for their potential to induce apoptosis in cancer cells, highlighting their ability to modulate programmed cell death pathways. nih.gov This fundamental activity is crucial in the context of neurological disorders where the regulation of neuronal apoptosis is a key therapeutic goal. For instance, in neurodegenerative diseases, preventing neuronal cell death is paramount, while in certain brain tumors, inducing apoptosis is the desired outcome. The structural motifs accessible from precursors like this compound are therefore of significant interest in the design of novel neuroprotective and neuro-modulatory agents. Research into novel 2-amino-5-chlorobenzophenone derivatives has shown that some of these compounds can protect PC12 cells, a common model for neuronal cells, from induced damage. researchgate.net

The pyridine scaffold, a core component of this compound, is a well-established pharmacophore in the design of anti-inflammatory agents. The development of derivatives that can modulate the inflammatory response is a key area of research.

The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory diseases. Consequently, the inhibition of these signaling molecules is a major therapeutic strategy. While specific derivatives of this compound targeting cytokine production are not prominently reported, related heterocyclic structures have demonstrated significant activity. For instance, various amino derivatives of diaryl pyrimidines and azolopyrimidines have been shown to inhibit the release of interleukin-6 (IL-6) and nitric oxide (NO), both key mediators of inflammation. nih.govmdpi.com Furthermore, natural products containing quinoline and other heterocyclic cores have been shown to down-regulate the expression of pro-inflammatory cytokines. nih.govnih.gov These findings suggest that the this compound scaffold holds potential for the development of novel cytokine inhibitors.

The versatility of the this compound structure makes it an attractive starting point for the synthesis of molecules that can selectively interact with enzymes and receptors, key components of cellular signaling pathways.

Enzyme Inhibitors:

Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology and inflammatory diseases. Several studies have highlighted the potential of picolinonitrile and related structures as kinase inhibitors. For example, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. Similarly, pyridyl carboxamide scaffolds have been utilized to develop potent pan-PIM kinase inhibitors. novartis.com The structure-activity relationship (SAR) of various heterocyclic compounds, including pyrazolines and quinazolines, as kinase inhibitors has been extensively studied, providing a roadmap for the design of new inhibitors based on scaffolds like this compound. nih.govmdpi.comnih.gov

| Derivative Class | Target Enzyme | Biological Activity |

| 5-(Pyrimidin-2-ylamino)picolinonitriles | Checkpoint Kinase 1 (CHK1) | Inhibition of kinase activity |

| Pyridyl carboxamides | PIM kinases | Pan-PIM kinase inhibition |

| Nicotinonitrile derivatives | Tyrosine Kinase (TK) | Inhibition of TK and induction of apoptosis nih.gov |

| Pyrazolines | Tyrosine Kinases | Inhibition of tyrosine kinase activity nih.gov |

| Quinazolines | Epidermal Growth Factor Receptor (EGFR) Kinase | Inhibition of EGFR kinase activity nih.gov |

Receptor Modulators:

| Derivative Class | Target Receptor | Biological Activity |

| Quinoline derivatives | Metabotropic Glutamate Receptor 1 (mGlu1) | Noncompetitive antagonism nih.gov |

| 1H-Pyrrole-3-carbonitrile derivatives | STING Receptor | Agonism nih.gov |

Development of Enzyme Inhibitors and Receptor Modulators

Specificity and Efficacy Studies with Molecular Targets

While comprehensive studies on the specific molecular targets of this compound are limited, research on analogous structures, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, suggests a potential for interaction with the ATP-binding domains of protein kinases. nih.gov These related compounds have been investigated as potential inhibitors of growth factor receptors like EGFR and VEGFR2. nih.gov The structural characteristics of the this compound core, featuring an aminopyridine ring substituted with a nitrile and a chloro group, provide a foundation for designing molecules that can selectively bind to the active sites of various enzymes, including kinases. The nitrogen atoms in the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, while the aromatic ring itself can engage in π-stacking interactions, crucial for ligand-protein binding.

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs) by Analogues

G Protein-Coupled Receptors (GPCRs) are a major class of drug targets, and allosteric modulators offer a promising therapeutic strategy. nih.govresearchgate.net These modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (orthosteric site). researchgate.netbiorxiv.org This can lead to several advantages, including greater subtype selectivity and a more nuanced modulation of receptor activity. researchgate.net

Allosteric modulators can be categorized as:

Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous agonist. nih.gov

Neutral Allosteric Modulators: Bind to an allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators. nih.gov

The this compound scaffold holds potential for the development of GPCR allosteric modulators. By modifying the substituents on the pyridine ring, medicinal chemists can design analogues that fit into the less conserved allosteric binding pockets of specific GPCR subtypes, potentially leading to the development of highly selective novel therapeutics for a variety of diseases. researchgate.net

Antimycobacterial Activity and Anti-tuberculosis Agent Development from Picolinonitrile Derivatives

The search for new anti-tuberculosis agents is a global health priority. Picolinonitrile derivatives, and structurally related compounds, have shown promise in this area. For instance, a study on N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, which share the aminodinitrile feature with this compound, demonstrated significant antimycobacterial activity. nih.gov

In this study, several compounds exhibited potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov The research highlighted the importance of lipophilicity for antimycobacterial efficacy, with halogen and trifluoromethyl groups on a benzyl moiety being favorable substituents. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new anti-tuberculosis drugs.

Inhibitor Discovery for Protein Kinases, including LIMK1 and p38α MAP Kinase, based on Related Scaffolds

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The picolinonitrile scaffold is a component of various kinase inhibitors.

LIM Domain Kinase 1 (LIMK1): LIMK1 is involved in regulating actin dynamics and is a target for cancer and neurological disorders. nih.gov The development of selective LIMK1 inhibitors is an active area of research. biorxiv.orgbiorxiv.org While direct inhibition by this compound has not been reported, its structure could be used as a starting point for designing novel LIMK1 inhibitors. patsnap.com

p38α MAP Kinase: The p38α mitogen-activated protein (MAP) kinase is a key player in inflammatory responses, making it an attractive target for anti-inflammatory drugs. nih.gov Imidazole-based compounds are well-known inhibitors of p38α MAP kinase. nih.gov The aminopyridine core of this compound is a common feature in many kinase inhibitors, and its derivatives could be designed to fit into the ATP-binding site of p38α, potentially leading to potent and selective inhibitors. rsc.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.comdrugdesign.org For derivatives of this compound, SAR studies would focus on how different substituents on the pyridine ring and the amino group affect the compound's efficacy and selectivity for a particular biological target.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of this compound derivatives can be finely tuned by modifying its substituents. Key positions for modification include:

The 3-chloro group: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or small alkyl groups can influence the electronic properties and steric profile of the molecule. eurochlor.org

Other positions on the pyridine ring: Introduction of further substituents could be explored to enhance target engagement and optimize pharmacokinetic properties.

For example, in related antifungal coumarin derivatives, the introduction of electron-withdrawing groups was found to enhance activity. mdpi.com Similarly, for antimycobacterial pyrazine derivatives, lipophilic, electron-withdrawing substituents were beneficial for activity. nih.gov

A hypothetical SAR study for this compound derivatives targeting a specific kinase could yield data as presented in the interactive table below.

| Compound | R1 (at 5-amino) | R2 (at 3-position) | R3 (at 6-position) | Kinase Inhibition IC50 (nM) |

| 1 | H | Cl | H | 500 |

| 2 | CH3 | Cl | H | 250 |

| 3 | Acetyl | Cl | H | 750 |

| 4 | H | F | H | 400 |

| 5 | H | Cl | CH3 | 150 |

| 6 | H | Cl | OCH3 | 900 |

This is a hypothetical data table for illustrative purposes.

"Magic Methyl" and "Fluorine Walk" Effects in Analogue Design

In the process of lead optimization, specific substituent modifications can lead to unexpectedly large improvements in biological activity.

"Magic Methyl" Effect: The addition of a methyl group to a specific position in a lead compound can sometimes result in a dramatic increase in potency, an effect often referred to as the "magic methyl" effect. juniperpublishers.comjuniperpublishers.comnih.gov This enhancement can be due to several factors, including:

Improved hydrophobic interactions with the target protein. juniperpublishers.com

Conformational restriction, forcing the molecule into a more bioactive shape. nih.gov

Blocking of metabolic pathways, increasing the compound's bioavailability. juniperpublishers.com

Strategically placing methyl groups on the this compound scaffold could lead to more potent analogues. nih.govillinois.edu

"Fluorine Walk" Effects: Fluorine has unique properties that are highly valuable in drug design. nih.gov It is small, highly electronegative, and can form strong bonds with carbon. benthamscience.com The "fluorine walk" refers to the systematic substitution of hydrogen atoms or other groups with fluorine at various positions in a molecule to optimize its properties. nih.gov Introducing fluorine can:

Enhance binding affinity to the target protein. nih.gov

Improve metabolic stability by blocking sites of oxidation. nih.gov

Alter the acidity or basicity of nearby functional groups, which can affect target binding and pharmacokinetic properties. nih.gov

Increase membrane permeability. mdpi.com

Applying a "fluorine walk" to the this compound scaffold could involve introducing fluorine at different positions on the pyridine ring or on substituents attached to the amino group, leading to analogues with improved drug-like properties. mdpi.com

Comparative Analysis with Related Bioactive Heterocyclic Compounds

The structural framework of this compound, featuring a substituted pyridine ring, is a common motif in a multitude of biologically active molecules. A comparative analysis with other heterocyclic compounds reveals shared and divergent properties that are crucial for drug discovery and development.

Substituted pyridines, in general, are recognized for their diverse pharmacological activities. nih.gov Compounds such as 2-amino-5-chloropyridine serve as vital intermediates in the synthesis of pharmaceuticals, including the sedative-hypnotic drug zopiclone. google.com The presence of amino and chloro substituents on the pyridine ring, as seen in this compound, is a recurring theme in the design of bioactive molecules. For instance, aminophenoxazinones, which are tricyclic structures containing nitrogen and oxygen, are known for their potential as antibacterial, antifungal, and anticancer agents. mdpi.com

Furthermore, quinoline derivatives, which are fused heterocyclic systems, have been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The isothiazolo[4,3-b]pyridine core, another related heterocyclic system, has been explored for its potential as a cyclin G-associated kinase inhibitor. mdpi.com The biological potential of these varied heterocyclic structures underscores the importance of the substituted pyridine scaffold as a privileged structure in medicinal chemistry.

A summary of related bioactive heterocyclic compounds and their observed activities is presented below:

| Compound Class | Core Heterocycle | Notable Biological Activities |

| Aminophenoxazinones | Phenoxazine | Antibacterial, Antifungal, Anticancer |

| Quinolines | Quinoline | Anticancer, Antimicrobial, Anti-inflammatory |

| Isothiazolopyridines | Isothiazolo[4,3-b]pyridine | Kinase inhibition |

| Aminopyridines | Pyridine | CNS activity (precursor to Zopiclone) |

Applications as Intermediates in Agrochemical Synthesis

The utility of this compound extends significantly into the agrochemical sector, where it functions as a key building block for the synthesis of potent crop protection agents. Its specific chemical structure allows for further elaboration to create complex molecules with desired pesticidal properties.

Development of Insecticides (e.g., as a Key Intermediate for Fipronil)

One of the most prominent applications of a structurally related compound, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, is its role as a crucial intermediate in the industrial synthesis of the broad-spectrum insecticide, Fipronil. chemicalbook.com Fipronil belongs to the phenylpyrazole class of insecticides and is known for its effectiveness against a wide range of pests.

The synthesis of Fipronil involves the reaction of this pyrazole intermediate with a trifluoromethylsulfinyl chloride. The aminopyrazole precursor provides the core structure necessary for the final molecule's insecticidal activity. The process highlights the importance of such intermediates in enabling the large-scale production of essential agrochemicals. While not a direct precursor, the structural elements of this compound are representative of the types of chemical building blocks that are fundamental to the synthesis of modern insecticides. The development of efficient synthetic routes to these intermediates is a continuous area of research in agrochemical process chemistry.

Applications in Advanced Materials Science

Incorporation of 5-Amino-3-chloropicolinonitrile in Polymer Development

The bifunctional nature of this compound, possessing both an amine and a chlorine group, suggests its potential as a monomer or a precursor for the synthesis of high-performance polymers. The amino group can readily participate in polycondensation reactions with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The presence of the chlorine atom and the nitrile group on the pyridine (B92270) ring could impart specific properties to the resulting polymer.

Potential Polymer Structures and Properties:

| Polymer Type | Potential Co-monomer | Expected Polymer Backbone | Potential Properties Derived from this compound |

| Polyamide | Terephthaloyl chloride | Aromatic polyamide | Enhanced thermal stability, chemical resistance, and specific solubility due to the polar nitrile group and the chloro-substituted pyridine ring. |

| Polyimide | Pyromellitic dianhydride | Aromatic polyimide | High glass transition temperature, excellent dielectric properties, and potential for cross-linking through the nitrile group. |

| Polyurea | Methylene diphenyl diisocyanate (MDI) | Polyurea with heterocyclic units | Modified hydrogen bonding network, potential for increased rigidity and tailored mechanical properties. |

Detailed research on the synthesis and characterization of polymers explicitly incorporating this compound is not currently available. Such studies would be necessary to determine the precise impact of this monomer on polymer properties like thermal stability, mechanical strength, and solubility.

Utilization in Nanomaterial Synthesis and Functionalization

The functional groups of this compound make it a candidate for the surface modification and functionalization of various nanomaterials, such as carbon nanotubes, graphene oxide, and metallic nanoparticles. The amino group can be used to form covalent or non-covalent bonds with the surface of these materials, thereby altering their properties and improving their dispersibility in different media.

Potential Nanomaterial Functionalization:

| Nanomaterial | Functionalization Reaction | Purpose of Functionalization | Potential Impact of this compound |

| Graphene Oxide (GO) | Reaction of the amino group with epoxy or carboxyl groups on the GO surface. | To improve solubility and processability, and to introduce new functionalities. | The pyridine ring and nitrile group could enhance interactions with specific molecules or polymers, and the chlorine atom provides a site for further chemical modification. |

| Carbon Nanotubes (CNTs) | Diazotization of the amino group followed by reaction with CNTs. | To improve dispersion in polymer matrices and to add specific chemical reactivity. | The attached picolinonitrile moiety could serve as a site for initiating polymerization or for coordinating with metal ions. |

| Gold Nanoparticles (AuNPs) | The amino group can coordinate to the surface of AuNPs. | To stabilize the nanoparticles and to provide a platform for further conjugation. | The nitrile and chloro groups would be exposed on the surface, offering handles for subsequent reactions or for directing self-assembly. |

While the functionalization of nanomaterials with various amino-containing compounds is a well-established field, specific studies employing this compound are not found in the reviewed literature.

Advanced Material Properties Derived from this compound Scaffolds

The incorporation of the this compound scaffold into materials could theoretically lead to a range of advanced properties. The pyridine ring, being an electron-deficient aromatic system, along with the electron-withdrawing nitrile and chlorine groups, can significantly influence the electronic and photophysical properties of the resulting material.

Hypothesized Material Properties:

Thermal Stability: The aromatic and heterocyclic nature of the picolinonitrile core is expected to contribute to high thermal stability in polymers.

Chemical Resistance: The robust structure of the pyridine ring can enhance the material's resistance to chemical degradation.

Optical Properties: The conjugated system of the pyridine ring and the nitrile group may lead to interesting fluorescence or non-linear optical properties, particularly when incorporated into larger conjugated systems.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or catalytic materials.

Liquid Crystalline Properties: The rigid, rod-like structure of molecules containing the picolinonitrile unit could favor the formation of liquid crystalline phases in polymers.

It is important to reiterate that these are projected properties based on the chemical structure of this compound. Experimental validation through dedicated research is necessary to confirm these potential applications and the resulting material characteristics.

Computational Chemistry and Theoretical Studies on 5 Amino 3 Chloropicolinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, which in turn governs the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) for Electron Density Mapping and Site Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Amino-3-chloropicolinonitrile, DFT calculations would typically be employed to determine its optimized geometry, electron density distribution, and molecular orbital energies. This information is crucial for understanding its stability and reactivity. While studies on related aminopyridine derivatives have utilized DFT to analyze their electronic properties, specific data for this compound is not available.

A hypothetical DFT analysis would likely reveal the influence of the electron-donating amino group and the electron-withdrawing chloro and cyano groups on the electron density distribution of the pyridine (B92270) ring. This would create regions of varying electron density, which are key to predicting the molecule's behavior in chemical reactions.

Prediction of Nucleophilic and Electrophilic Sites

The electron density map generated from DFT calculations allows for the prediction of nucleophilic (electron-rich) and electrophilic (electron-poor) sites within a molecule. These sites are the primary locations for chemical reactions. For this compound, one could anticipate that the nitrogen atom of the amino group and the pyridine ring nitrogen would exhibit nucleophilic character due to the presence of lone pairs of electrons. Conversely, the carbon atoms attached to the chlorine and cyano groups, as well as the carbon of the nitrile group, would likely be electrophilic centers.

A Molecular Electrostatic Potential (MEP) map would visually represent these reactive sites, with color-coding indicating regions of negative (nucleophilic) and positive (electrophilic) potential. Without specific studies, any depiction of an MEP map for this compound would be purely speculative.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide insights into its conformational flexibility and its interactions with solvent molecules. This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Simulations could reveal the preferred conformations of the amino group and how its orientation is influenced by the surrounding solvent. Furthermore, the interactions between the polar and nonpolar regions of the molecule with different solvents could be quantified, providing information on its solubility and solvation thermodynamics. Research on the dynamics of other pyridine derivatives in various environments exists, but specific MD simulation data for this compound is absent from the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds.

Correlation of Substituent Effects with Thermodynamic and Kinetic Parameters

To build a QSAR or QSPR model for a series of compounds including this compound, one would need experimental data on a particular activity or property for a set of structurally related molecules. The effects of different substituents on the pyridine ring could then be correlated with changes in thermodynamic parameters (like binding affinity) or kinetic parameters (like reaction rates).

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also be used to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These predictions can be invaluable in the identification and characterization of new compounds. Theoretical calculations of the NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis) for this compound would require dedicated quantum chemical calculations. While the methodology for such predictions is well-established, the specific predicted spectra for this compound are not available in the public domain.

Computational Analysis of Reaction Regioselectivity and Stereoselectivity

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the reaction regioselectivity and stereoselectivity of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the outcomes of chemical reactions, it appears that this specific compound has not yet been the subject of such detailed theoretical investigation in published research.

General computational studies on related pyridine and picolinonitrile derivatives often explore molecular properties such as electronic structure, vibrational frequencies, and potential biological activity. These studies utilize theoretical calculations to understand the fundamental characteristics of these molecules. However, dedicated analyses predicting the preferred orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of reactants and products in reactions involving this compound are not available in the current body of scientific literature.

Therefore, it is not possible to provide detailed research findings or data tables on the computational analysis of reaction regioselectivity and stereoselectivity for this compound at this time. Further research in the field of computational chemistry would be required to elucidate these specific aspects of its reactivity.

Q & A

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian or ORCA software to simulate electron density maps and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Model solvent interactions (e.g., DMSO vs. water) to optimize reaction media .

- QSAR Studies : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with thermodynamic stability .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- First Aid Measures : For inhalation, move to fresh air and seek medical attention; for skin contact, wash with soap and water for 15 minutes .

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation .

How can researchers design a PICO(T)-based study to evaluate the bioactivity of this compound?

Q. Advanced Research Focus

- Population (P) : Specific enzyme/cell line (e.g., CYP450 isoforms or cancer cell models).

- Intervention (I) : Dose range of this compound (e.g., 1–100 µM).

- Comparison (C) : Positive controls (e.g., known inhibitors) and solvent controls.

- Outcome (O) : Quantitative metrics like inhibition rates or apoptosis induction.

- Time (T) : Incubation periods (e.g., 24–72 hours for cytotoxicity assays) .

What strategies mitigate interference from by-products during the synthesis of this compound?

Q. Advanced Research Focus

- Chromatographic Purification : Use flash chromatography with silica gel (hexane/ethyl acetate gradients) to isolate target compounds.

- By-Product Identification : Employ LC-MS to detect and characterize impurities (e.g., over-chlorinated analogs).

- Reaction Quenching : Optimize quenching steps (e.g., rapid cooling to -20°C) to halt secondary reactions .

How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Maps : Generate steric maps using software like Spartan to identify hindered reaction sites.

- Electronic Profiling : Calculate Fukui indices to predict electrophilic/nucleophilic regions.

- Experimental Validation : Compare Suzuki-Miyaura coupling yields with varying ligands (e.g., Pd(PPh) vs. XPhos) .

What in vitro models are suitable for studying the environmental fate of this compound?

Q. Basic Research Focus

- Biodegradation Assays : Use soil or water microcosms with LC-MS to track degradation products.

- Photolysis Studies : Expose compounds to UV light (254 nm) and monitor decomposition via HPLC .

How can researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

Q. Advanced Research Focus

- Error Analysis : Compare computed vs. experimental or pKa values to refine force field parameters.

- Hybrid Methods : Combine DFT with machine learning (e.g., neural networks) to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.